Saphenic acid
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Overview
Description
Saphenic acid is a member of phenazines.
Scientific Research Applications
1. Anticancer and Anti-inflammatory Properties
Saphenic acid, derived from marine Brevibacterium aureum, exhibits significant anti-cancer and anti-inflammatory activities. This is achieved through the suppression of pro-inflammatory cytokines and inhibition of NF-κB and MAPK signaling pathways, suggesting its potential for treating inflammatory diseases (Ibrahim, Al saryi, Hetta, & Abuderman, 2018).
2. Antibiotic Properties
Saphenamycin, synthesized from this compound, is a potent antibiotic, especially effective against fusidic acid and rifampicin-resistant Staphylococcus aureus strains. Interestingly, the chirality of saphenamycin does not significantly affect its antibiotic activity (Laursen, Jørgensen, & Nielsen, 2003).
3. Catalytic Applications
This compound derivatives play a role in catalysis. For instance, SAPO-n catalysts, which involve this compound derivatives, are used in the conversion of methanol to olefins. These catalysts demonstrate variations in selectivity and longevity based on their composition and structure, indicating their potential in industrial applications (Zhu, Hartmann, & Kevan, 2000).
4. Vascular Applications
Studies have examined the use of this compound in the context of vascular health, particularly in the preservation and patency of saphenous vein grafts in cardiac surgery. Tranexamic acid, which has connections to this compound, has been found not to compromise early venous graft patency rates while reducing perioperative blood product transfusion rates (Karski et al., 2005).
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-8,18H,1H3,(H,19,20) |
InChI Key |
OWDPOEGUZYTAJW-UHFFFAOYSA-N |
SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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